molecular formula C16H11N3O5S2 B3278665 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681170-97-8

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B3278665
CAS No.: 681170-97-8
M. Wt: 389.4 g/mol
InChI Key: QTSDVQFXHQQDIN-UHFFFAOYSA-N
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Description

The compound N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide features a thiazole core substituted with a 4-nitrothiophen-2-yl group and linked to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety.

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S2/c20-15(13-6-23-11-3-1-2-4-12(11)24-13)18-16-17-10(8-26-16)14-5-9(7-25-14)19(21)22/h1-5,7-8,13H,6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSDVQFXHQQDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Heterocyclic Core Variations
Compound Class Core Structure Key Substituents Notable Properties
Target Compound Thiazole 4-Nitrothiophen-2-yl, 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Combines electron-withdrawing (NO₂) and electron-donating (benzodioxine) groups.
1,2,4-Triazoles [7–9] 1,2,4-Triazole Sulfonylphenyl, 2,4-difluorophenyl Exist as thione tautomers; lack C=O groups, confirmed by IR spectra .
1,3,4-Oxadiazoles [18–21] 1,3,4-Oxadiazole Dihydrobenzodioxin-6-yl, trifluoromethyl/isopropoxy/bromo substituents Synthesized via coupling with benzoic acids; high purity (95–100%) .
1,3,4-Thiadiazoles 1,3,4-Thiadiazole Trichloroethyl, phenylamino Prepared via cyclization with iodine; potential antimicrobial/antitumor activity .

Key Observations :

  • Nitrothiophene’s electron-withdrawing nature contrasts with sulfonyl or trifluoromethyl groups in analogs, influencing reactivity and binding affinity.
Substituent Effects
  • Nitrothiophene vs. Halogenated Aromatics : The nitro group in the target compound enhances electrophilicity, whereas halogenated analogs (e.g., bromo or fluoro substituents in and ) improve lipophilicity and metabolic stability .
  • Benzodioxine Carboxamide : Shared with compounds in and , this moiety contributes to hydrogen-bonding capacity and conformational rigidity .

Key Observations :

  • The target compound’s synthesis may parallel ’s S-alkylation or ’s coupling methods, though nitrothiophene incorporation requires specialized nitration steps.
  • Triazole derivatives () emphasize tautomer stability, confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .

Spectral and Analytical Data

  • IR Spectroscopy: Target Compound: Expected C=O (1660–1680 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches. Triazoles [7–9]: Lack C=O bands, confirming cyclization; νC=S at 1247–1255 cm⁻¹ . Piperazine-Carbothioamide (): νC=S likely near 1250 cm⁻¹, similar to triazoles .
  • NMR :
    • Benzodioxine protons in the target compound would resonate at δ 4.3–4.6 (CH₂ of dioxane ring), comparable to analogs in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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